6,8-Difluoro-3-nitrochromane
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-difluoro-3-nitro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-6-1-5-2-7(12(13)14)4-15-9(5)8(11)3-6/h1,3,7H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABFIQQGFAICTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects in the Synthesis and Reactions of 6,8 Difluoro 3 Nitrochromane
Formation of Racemic Mixtures
In the absence of a chiral influence, the synthesis of 3-nitrochromanes, including the 6,8-difluoro derivative, typically results in the formation of a racemic mixture, which is a 50:50 mixture of both enantiomers. pharmaguideline.comlibretexts.org Such syntheses are often carried out using achiral starting materials and reagents. A common method for the synthesis of 3-nitrochromans involves the reaction of a salicylaldehyde (B1680747) derivative with a nitroalkene.
For instance, the reaction of (E)-(2-hydroxyphenyl)-1-nitroethylene derivatives with nitro olefins in the presence of an achiral base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of 3-nitrochromans as a racemic mixture. chim.itresearchgate.net In the context of 6,8-Difluoro-3-nitrochromane, the synthesis would likely proceed from 2,4-difluorosalicylaldehyde and a suitable nitroalkene. Since DABCO is an achiral catalyst, it does not discriminate between the two enantiotopic faces of the intermediate, resulting in an equal probability of forming the (R)- and (S)-enantiomers. pharmaguideline.com
The general mechanism for this type of reaction involves a Michael addition of the phenoxide to the nitroalkene, followed by an intramolecular cyclization. Without a chiral catalyst to guide the stereochemical outcome, both possible enantiomers of the product are formed in equal amounts. pharmaguideline.com
Enantioselective Synthesis Approaches for Chromane (B1220400) Derivatives
To overcome the formation of racemic mixtures and to obtain enantiomerically enriched this compound, several enantioselective synthesis strategies have been developed for the broader class of chromane derivatives. These methods can be broadly categorized into reactions mediated by chiral catalysts and organocatalytic asymmetric synthesis.
Transition metal-catalyzed asymmetric synthesis is a powerful tool for the construction of chiral chromanes. chemrxiv.org Various transition metals, including nickel, rhodium, palladium, and copper, have been employed with chiral ligands to effect highly enantioselective transformations. chemrxiv.org
For example, nickel-catalyzed asymmetric synthesis has been shown to be effective for producing chiral chromans. chemrxiv.org In a typical reaction, a chiral phosphine (B1218219) ligand coordinates to the nickel center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Another approach involves the use of chiral-at-metal catalysts, where the chirality originates from the stereogenic metal center itself, composed of achiral ligands. rsc.orgnih.gov These catalysts offer a structurally simpler alternative to the traditional metal-plus-chiral-ligand approach and have been successfully applied in various asymmetric transformations. nih.gov
| Metal Catalyst | Chiral Ligand/Auxiliary | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Nickel | (R)-AntPhos | Aryl chained alkynones | up to 99% | chemrxiv.org |
| Zinc(II) triflate | Chiral organic ligands | Salicylaldehydes and nitroalkenes | Not specified | researchgate.net |
| Gold(III) chloride/Silver triflate | None (racemic synthesis) | Electron-rich arenes and epoxides | 0% | chemrxiv.org |
This table presents examples of chiral catalyst-mediated reactions for the synthesis of chromane derivatives, which are applicable in principle to this compound.
Organocatalysis has emerged as a prominent strategy for the asymmetric synthesis of chromane derivatives. semanticscholar.orgmdpi.com These methods utilize small organic molecules as chiral catalysts, which are often derived from natural products like amino acids and cinchona alkaloids.
A notable example is the use of bifunctional organocatalysts, such as quinine-thiourea derivatives, in the reaction of salicylaldehydes with nitroalkenes. chim.it These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to high levels of stereocontrol.
Cupreine, a cinchona alkaloid, has been successfully used as a catalyst in the tandem Michael addition-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes to produce enantioenriched 2,3,4-trisubstituted thiochromanes, a sulfur analog of chromanes. nih.gov This methodology could potentially be adapted for the synthesis of this compound.
| Organocatalyst | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Quinine-thiourea | Salicyl N-tosylimines and β-nitrostyrenes | 3-Nitro-2H-chromenes | Not applicable | up to 92% | chim.it |
| Cupreine | 2-Mercaptobenzaldehydes and β-nitrostyrenes | 2-Aryl-3-nitrothiochroman-4-ols | up to 78:22 | up to 86% | nih.gov |
| Pyrrolidine-thioimidazole | Salicylaldehydes and β-nitrostyyrenes | 3-Nitro-2H-chromenes | Not applicable | up to 91% | chim.it |
| L-pipecolic acid | Salicylaldehydes and β-nitrostyrenes | 3-Nitro-2H-chromenes | Not applicable | 5% | chim.it |
This table showcases various organocatalytic approaches for the asymmetric synthesis of chromane and thiochromane derivatives, highlighting the potential for producing chiral this compound.
Resolution of Racemic Mixtures
When an enantioselective synthesis is not feasible or desired, the resolution of a racemic mixture is an alternative method to obtain pure enantiomers. wikipedia.orgslideshare.net Resolution involves the separation of a racemate into its individual enantiomeric components. libretexts.org
A common chemical resolution method is the conversion of the racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.orgslideshare.net Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization. pharmaguideline.com After separation, the resolving agent is removed to yield the pure enantiomers.
For a racemic mixture of this compound, which may have acidic or basic functionalities depending on the other substituents, a suitable chiral resolving agent can be chosen. For instance, if the molecule contains a basic nitrogen atom, a chiral acid like tartaric acid or mandelic acid can be used to form diastereomeric salts. slideshare.net Conversely, if the molecule has an acidic proton, a chiral base such as brucine (B1667951) or quinine (B1679958) can be employed. slideshare.net
Kinetic resolution is another strategy, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. An N-heterocyclic carbene-catalyzed kinetic resolution has been developed for racemic 2-aryl-3-nitro-2H-chromenes, which could be a viable approach for this compound. rsc.org
Diastereoselective Control in Transformations
Once a chiral center is established in the this compound scaffold, subsequent reactions can be designed to control the formation of new stereocenters in a diastereoselective manner. Diastereoselectivity refers to the preferential formation of one diastereomer over another.
The nitro group in 3-nitrochromanes makes the C4 position susceptible to nucleophilic attack, and the stereochemical outcome of such reactions can be influenced by the existing stereocenters. For example, the Michael addition of nucleophiles to 3-nitro-2H-chromenes can proceed with high diastereoselectivity. chim.it The reaction of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene with enamine nucleophiles has been shown to produce tetrasubstituted chromanes as single trans-trans-diastereomers. chim.it
Furthermore, an efficient and highly diastereoselective protocol for the construction of 3-nitro substituted 4-chromanones has been reported through an intramolecular Michael-type cyclization of α-nitro aryl ketones. rsc.org This demonstrates that the stereochemistry of the cyclization can be controlled to yield a specific diastereomer.
The reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides can also lead to the formation of chromeno[3,4-c]pyrrolidines with good diastereoselectivity. mdpi.com The stereochemical outcome of these reactions can sometimes be controlled by varying the reaction conditions, such as temperature and solvent. mdpi.com
| Reaction Type | Substrate | Reagent | Product | Diastereoselectivity | Reference |
| Michael Addition | 3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene | Primary enamines | Tetrasubstituted chromane | Single trans-trans-diastereomer | chim.it |
| Intramolecular Michael Cyclization | α-Nitro aryl ketones with unsaturated ester units | KOtBu (catalyst) | 3,3-Disubstituted 3-nitro-4-chromanone | High diastereoselectivity | rsc.org |
| Michael addition/Mannich reaction | 3-Nitro-2-phenyl-2H-chromenes | Stabilized azomethine ylides | Chromeno[3,4-c]pyrrolidines | endo/endo' ratio of 2.0-2.3:1 | mdpi.com |
| Nitro-Mannich Reaction | Isatin-derived ketimines | Nitroalkanes | 3-Substituted 3-amino-2-oxindoles | >99% de | nih.gov |
This table provides examples of diastereoselective transformations involving nitro-containing heterocyclic compounds, illustrating methods to control the stereochemistry in reactions of 3-nitrochromane derivatives.
Computational and Mechanistic Investigations
Quantum Mechanical Studies of Reaction Pathways
Quantum mechanical studies are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating the most probable reaction pathways. For fluorinated nitroaromatic compounds, computational methods can probe complex processes such as thermal decomposition. For instance, studies on analogous compounds like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) have demonstrated how these calculations can identify the initial bond-breaking events, or "trigger bonds," that initiate decomposition. mdpi.comresearchgate.netbohrium.com
Furthermore, in reactions involving related nitrochromene systems, quantum chemical calculations have been used to evaluate the molecular mechanisms of addition reactions. These studies show that such reactions can proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate, which then converts to the final product via a proton shift. researchgate.net This level of detail allows for a comprehensive understanding of the entire reaction coordinate, from reactants to products, through various intermediate and transition states.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure, geometry, and reactivity of organic molecules, including chromane (B1220400) derivatives. d-nb.inforesearchgate.net DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the mechanisms, regioselectivity, and stereoselectivity of reactions involving molecules like 6,8-Difluoro-3-nitrochromane.
DFT calculations provide profound insights into the step-by-step processes of chemical reactions. For heterocyclic systems, these calculations can confirm or refine mechanisms proposed from experimental data. In studies of compounds analogous to this compound, such as 4,6-dichloro-5-nitrobenzofuroxan, DFT has been used to model the course of nucleophilic substitution reactions. nih.gov These calculations corroborate experimental kinetic data and provide a detailed picture of the reaction, which proceeds via a "non-aromatic" nucleophilic substitution pathway. nih.gov
Similarly, for reactions involving the 3-nitro-2H-chromene scaffold, DFT has been employed to evaluate the molecular mechanism of additions. researchgate.net Calculations can identify key intermediates, such as zwitterions, and map the subsequent reaction steps, like intramolecular proton shifts, leading to the final product. researchgate.net By computing the free energy profile of competing reaction pathways, researchers can determine the most energetically favorable mechanism. researchgate.net
Regioselectivity—the preference for one direction of bond making or breaking over others—is a critical aspect of chemical synthesis that can be effectively predicted using DFT. In nucleophilic aromatic substitution reactions, the site of attack is determined by the distribution of electron density in the molecule. DFT calculations can quantify this distribution, for example, by computing atomic charges.
In a study of 4,6-dichloro-5-nitrobenzofuroxan, a molecule with structural similarities to a substituted nitrochromane, calculated Mulliken charges were used to explain the observed regioselectivity in reactions with amines. nih.gov The calculations showed that the carbon atom at the C4 position carried a larger positive charge than the carbon at C6, making it the more electrophilic site and, therefore, the preferred location for nucleophilic attack. nih.gov This predictive capability is crucial for designing selective synthetic routes. Likewise, in decomposition reactions of fluorinated nitroaromatics, DFT can help predict which C-NO2 bond is most likely to cleave first, defining the initial regiochemistry of the process. researchgate.net
| Atomic Position | Calculated Mulliken Charge (a.u.) | Reactivity Prediction |
|---|---|---|
| C4 | +2.01 | Most Electrophilic Site (Preferred for Nucleophilic Attack) |
| C6 | +1.53 | Less Electrophilic Site |
Data derived from a DFT study on the analogous compound 4,6-dichloro-5-nitrobenzofuroxan, illustrating the prediction of regioselectivity based on calculated atomic charges. nih.gov
DFT calculations are essential for understanding the origins of stereoselectivity, which is the preference for the formation of one stereoisomer over another. This is achieved by calculating the energies of the transition states that lead to the different possible stereoisomeric products. The product that is formed through the lower-energy transition state is expected to be the major product.
By analyzing the three-dimensional geometries of these transition states, researchers can identify the specific non-covalent interactions—such as steric hindrance or stabilizing electronic interactions (e.g., hydrogen bonds)—that are responsible for the energy difference. researchgate.net For cycloaddition reactions involving related nitroalkenes, DFT has been used to explore the molecular mechanisms and stereoselectivity. researchgate.net The calculations can model the approach of the reactants and identify the specific orientations that minimize the energy of the transition state, thus dictating the stereochemical outcome of the reaction. researchgate.netresearchgate.net
Transition State Analysis
The transition state is the highest energy point along a reaction pathway and represents the critical bottleneck that determines the reaction rate. DFT and other quantum mechanical methods are used to locate and characterize the geometry and energy of these fleeting structures. The calculated energy of the transition state relative to the reactants gives the activation energy, a key parameter in chemical kinetics.
In cycloaddition reactions involving systems similar to nitrochromenes, transition state analysis has been used to understand the driving forces of the reaction. researchgate.net For example, magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) can be calculated at the transition state geometry to provide evidence for aromaticity. researchgate.net An increase in aromatic character during the reaction, as reflected in the transition state, can act as a powerful thermodynamic driving force, lowering the activation energy and favoring the reaction. researchgate.net This confirms that aromaticity can be a governing factor in certain cycloaddition reactions. researchgate.net By comparing the activation energies of different possible pathways, such as those leading to different regio- or stereoisomers, a quantitative prediction of the reaction's selectivity can be made. researchgate.netresearchgate.net
| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway to Product A (e.g., endo isomer) | TS-A | 15.2 | Minor Product |
| Pathway to Product B (e.g., exo isomer) | TS-B | 12.5 | Major Product |
This conceptual table illustrates how the calculation of activation energies for competing transition states allows for the prediction of the major product of a reaction.
Synthetic Utility and Advanced Derivatization of 6,8 Difluoro 3 Nitrochromane As a Chemical Intermediate
Role as a Precursor in Complex Molecular Architecture
There is no available scientific literature detailing the role of 6,8-Difluoro-3-nitrochromane as a precursor in the synthesis of complex molecular architectures.
Synthesis of Spirocyclic Systems
No specific methods or reaction schemes have been published that utilize this compound for the synthesis of spirocyclic systems.
Formation of Fused Heterocyclic Scaffolds
There are no documented examples of this compound being used as a starting material for the formation of fused heterocyclic scaffolds.
Strategies for Further Functionalization
Without experimental data, any discussion on strategies for the further functionalization of this compound would be hypothetical. The reactivity of the nitro group, the aromatic fluorine atoms, and the chromane (B1220400) ring system would theoretically allow for a variety of chemical transformations. However, no specific reactions have been reported for this compound.
Advanced Synthetic Methodologies Employing the this compound Scaffold
There is no information available on advanced synthetic methodologies, such as catalytic cross-coupling reactions, C-H activation, or multicomponent reactions, that specifically employ the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
